molecular formula C24H22N2O4 B2502503 [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate CAS No. 328263-26-9

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate

Cat. No.: B2502503
CAS No.: 328263-26-9
M. Wt: 402.45
InChI Key: JVZLYQFRRGLPON-PCLIKHOPSA-N
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Description

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a methylideneamino linkage, and a tert-butylbenzoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-tert-butylbenzoic acid and 4-aminobenzaldehyde, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of nitro and amino groups on biological systems. It serves as a model compound for investigating the interactions between organic molecules and biological macromolecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in drug development, particularly in designing molecules with specific biological activities .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the methylideneamino linkage and tert-butylbenzoate moiety contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives and benzoate esters, such as:

Uniqueness

What sets [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate apart is its combination of functional groups, which provides a unique set of chemical and physical properties. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific investigations .

Properties

IUPAC Name

[4-[(3-nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-24(2,3)19-9-7-18(8-10-19)23(27)30-22-13-11-20(12-14-22)25-16-17-5-4-6-21(15-17)26(28)29/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZLYQFRRGLPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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